![molecular formula C19H18N6O3 B2447396 3-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone CAS No. 338412-86-5](/img/structure/B2447396.png)
3-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Hexaazatriphenylene (HAT) Derivatives: Synthesis to Applications
The study by Segura et al. (2015) highlights the use of dipyrazino[2,3-f:2′,3′-h]quinoxaline, closely related to the chemical structure of interest, as a basic scaffold in the development of n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, and more. The review critically assesses nearly three decades of research on HAT derivatives from synthetic, theoretical, and application perspectives, underscoring the compound's significance in organic materials and nanoscience (Segura, Juárez, Ramos, & Seoane, 2015).
Pharmacological Profile of Quinoxalinone
Ramli et al. (2014) provide an extensive review of quinoxalinone and its derivatives, noting their utility in organic synthesis and as frameworks for biologically active compounds. This review details the pharmacological actions of quinoxalinone derivatives, including antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. It underscores the potential of quinoxalinone derivatives in chemically developing newer agents with better efficacy and safety (Ramli, Moussaif, Karrouchi, & Essassi, 2014).
Quinoline and its Derivatives as Corrosion Inhibitors
Verma, Quraishi, and Ebenso (2020) review the application of quinoline derivatives, sharing structural similarities with the compound of interest, as anticorrosive materials. These derivatives show effectiveness against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms. This comprehensive report underscores the potential of quinoline derivatives in addressing corrosion, a significant issue in industrial applications (Verma, Quraishi, & Ebenso, 2020).
Quinoxaline Derivatives: Structure, Mechanism, and Applications
Pereira et al. (2015) review the state of the art regarding quinoxaline derivatives, highlighting their structural diversity and ease of synthesis. The review details the biomedical applications of these derivatives, including antimicrobial activities and treatments for chronic and metabolic diseases, illustrating the broad potential of quinoxaline derivatives in medical and industrial applications (Pereira, Pessoa, Cordeiro, Fernandes, Prudêncio, Noronha, & Vieira, 2015).
Eigenschaften
IUPAC Name |
3-[2-[1-(4-nitrophenyl)piperidin-4-ylidene]hydrazinyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c26-19-18(20-16-3-1-2-4-17(16)21-19)23-22-13-9-11-24(12-10-13)14-5-7-15(8-6-14)25(27)28/h1-8H,9-12H2,(H,20,23)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZUXJRJUUREEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NNC2=NC3=CC=CC=C3NC2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(Cyanomethyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2447316.png)

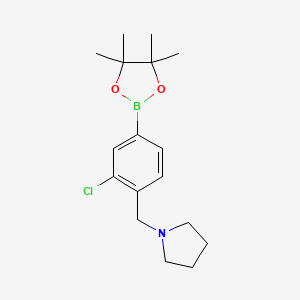
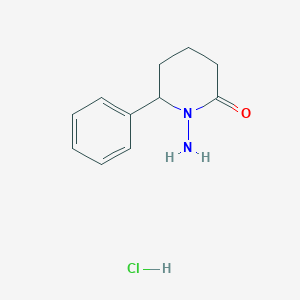
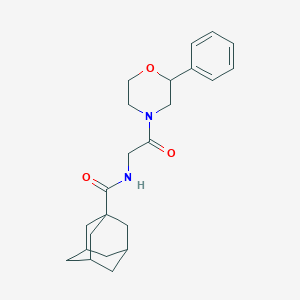
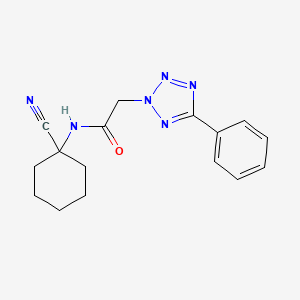
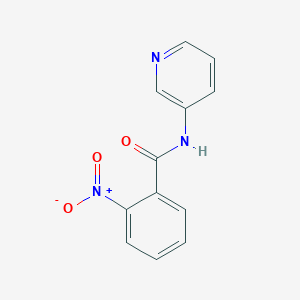

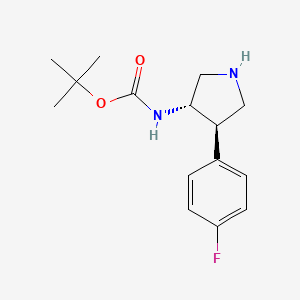
![N-benzyl-2-[5-(4-ethylphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2447334.png)
